molecular formula C15H14F2N2O2 B2585847 (E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one CAS No. 1005647-45-9

(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one

Cat. No. B2585847
CAS RN: 1005647-45-9
M. Wt: 292.286
InChI Key: NTYWQTLMIYKARK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one, also known as DFP-10825, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes, obesity, and other metabolic disorders.

Scientific Research Applications

Corrosion Inhibition

  • Application : Schiff base compounds, similar to the queried compound, have been studied for their role in inhibiting the corrosion of steel in acidic environments. One such study found that these compounds effectively retard the corrosion rate of steel in HCl solution, suggesting potential applications in materials science and engineering (Emregül & Hayvalı, 2006).

Biological Activities

  • Application : Pyrazole chalcones, structurally related to the queried compound, have demonstrated promising anti-inflammatory, antioxidant, and antimicrobial activities. This suggests potential applications in drug discovery and pharmaceutical research (Bandgar et al., 2009).

Magnetostructural Properties

  • Application : Certain derivatives of pyrazoles have been studied for their magnetostructural properties, which could have implications in the field of material science, particularly in the development of magnetic materials (Gardias et al., 2018).

Optical and Electronic Properties

  • Application : Pyrazole derivatives have been explored for their potential in optical and electronic applications. Their study includes investigating their structural, electronic, and photophysical properties, which could be relevant in the development of new materials for optoelectronics (Yang et al., 2005).

Antitumor and Antimicrobial Activities

  • Application : Some pyrazolopyridine derivatives show significant antitumor and antimicrobial activities, suggesting their potential use in developing new therapeutic agents (El‐Borai et al., 2013).

Spectroscopic Analysis and Solid State Interactions

  • Application : Spectroscopic analysis of pyrazole-based bioactive molecules can provide insights into their molecular structure, which is crucial in fields like biochemistry and pharmacology (Alam & Lee, 2017).

Nonlinear Optical Material

  • Application : Asymmetric pyrene derivatives of pyrazoles, related to the compound , have been synthesized to explore their potential as broadband nonlinear optical materials. This research is significant in the development of optical technologies (Wu et al., 2017).

properties

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-10-12(9-18-19(10)2)6-7-14(20)11-4-3-5-13(8-11)21-15(16)17/h3-9,15H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYWQTLMIYKARK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.